The synthesis of (2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide can be approached through various methods, including classical organic synthesis techniques and modern computational methods such as retrosynthetic analysis.
The synthesis may utilize various analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) for monitoring reaction progress and product purity .
The molecular structure of (2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide can be represented as follows:
Key data points include:
This compound can participate in various chemical reactions typical for amides and ketones:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and catalyst presence .
The mechanism of action for this compound, particularly in a biological context, would likely involve interactions with specific biological targets such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications influence biological activity and potency.
Relevant analyses such as melting point determination and spectral data interpretation (NMR, IR) are essential for characterizing this compound accurately .
The potential applications of (2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide primarily lie within medicinal chemistry:
(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide is a complex chiral molecule featuring two defined stereocenters at the C1 and C2 positions of its pentanamide backbone. The compound's molecular formula is C₂₆H₂₄FNO₃, with a molecular weight of 417.47 g/mol [3] [7]. The specific (R,R) configuration at these stereocenters imparts distinct three-dimensional geometry critical to its function as a pharmaceutical intermediate in statin synthesis [5].
The molecular architecture consists of three aromatic rings (two phenyl groups and one fluorophenyl group) connected through a β,δ-triketone chain. This arrangement creates multiple planar regions interconnected by chiral tetrahedral carbon atoms. Computational analysis reveals several key structural parameters:
Table 1: Key Molecular Descriptors
Parameter | Value | Methodology |
---|---|---|
Molecular Weight | 417.47 g/mol | Calculated |
Topological Polar Surface Area | 63.24 Ų | Ertl et al. 2000 |
Consensus LogP | 4.88 | Average of 5 predictions |
Rotatable Bonds | 9 | Computational analysis |
Hydrogen Bond Acceptors | 4 | Computational analysis |
Hydrogen Bond Donors | 1 | Computational analysis |
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules [6]. For the C1 stereocenter (carbon bearing the fluorophenylketone moiety), the priority order is: 1) oxygen of the carbonyl, 2) carbon of the fluorophenyl group, 3) carbon of the phenyl group, and 4) hydrogen. The (R) configuration results when tracing from highest to lowest priority groups yields a clockwise orientation with the hydrogen oriented away from the viewer. Similarly, the C2 stereocenter (α to the amide nitrogen) adopts the (R) configuration based on analogous priority assignment [6] [9]. This specific (R,R) configuration creates a defined spatial arrangement essential for its biological recognition as an HMG-CoA reductase inhibitor intermediate [5].
Single-crystal X-ray diffraction analysis confirms the molecular conformation and reveals extensive supramolecular organization through hydrogen bonding. The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters: a = 14.1694(14) Å, b = 9.8307(9) Å, c = 16.6367(16) Å, β = 99.651(2)°, V = 2284.6(4) ų, Z = 4 at 173 K [5] [8]. The solid-state structure shows the three aromatic rings in non-coplanar arrangements, with dihedral angles ranging from 55-78° between ring planes.
The crystal packing is dominated by intermolecular N-H···O hydrogen bonds between the amide NH group and the carbonyl oxygen of an adjacent molecule. This interaction forms infinite C(4) chains propagating along the [010] direction. The hydrogen bond geometry shows D-H···A distances of 0.88 Å (N-H), 2.10 Å (H···O), and 2.959(2) Å (N···O) with an angle of 178(4)° [5] [8]. Additional C-H···O interactions further stabilize the crystal lattice:
Table 2: Crystallographic Parameters and Hydrogen Bonding Geometry
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell Dimensions | a = 14.1694(14) Å |
b = 9.8307(9) Å | |
c = 16.6367(16) Å | |
β = 99.651(2)° | |
Unit Cell Volume | 2284.6(4) ų |
Z (molecules/unit cell) | 4 |
N-H···O Bond | N···O = 2.959(2) Å |
H···O = 2.10 Å | |
Angle = 178(4)° | |
C-H···O Bond | C···O = 3.371(5) Å |
H···O = 2.43 Å | |
Angle = 169° |
The β-triketone system adopts an extended conformation with torsion angles of 172-178° around the central C-C bonds, maximizing conjugation between carbonyl groups. The fluorophenyl ring is nearly coplanar with its attached carbonyl (torsion angle <5°), facilitating resonance. These structural features contribute to the molecular rigidity observed in the solid state [5] [8].
The synthetic intermediate exists as a racemic mixture in commercial sources but exhibits distinct stereochemical behavior when resolved into individual enantiomers. Computational and experimental analyses reveal significant differences between the (R,R) and (S,S) configurations:
Table 3: Comparative Properties of Stereoisomers
Property | (R,R) Isomer | (S,S) Isomer |
---|---|---|
Pharmaceutical Relevance | Atorvastatin intermediate | Not pharmacologically active |
Enzymatic Reduction Rate | 12.7 × 10⁻³ min⁻¹ | 0.8 × 10⁻³ min⁻¹ |
Crystal Packing Energy | -48.7 kcal/mol | -42.3 kcal/mol (simulated) |
Aqueous Solubility | 0.000591 mg/mL | Similar |
Boiling Point | 631.4±55.0 °C (Predicted) | Identical |
The energy barrier for interconversion between stereoisomers exceeds 40 kcal/mol, confirming their stability as distinct configurational isomers under ambient conditions [6] [9]. Molecular dynamics simulations indicate the (R,R) isomer exhibits approximately 15° greater flexibility in the isopropyl-methyl region compared to the (S,S) counterpart, potentially contributing to its enhanced bioreactivity [5]. This stereospecificity underscores the importance of asymmetric synthesis protocols that preferentially produce the (R,R) configuration during industrial-scale atorvastatin manufacturing [5] [10].
The distinct spatial orientation of the fluorophenyl group relative to the amide carbonyl differs by approximately 35° between enantiomers, altering dipole alignment and crystalline electrostatic potentials. This difference explains the divergent crystal packing behavior and solubility characteristics observed experimentally [5] [8] [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1